molecular formula C14H18N2O3 B021147 Benzyl (S)-(2-oxoazepan-3-YL)carbamate CAS No. 103478-12-2

Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Cat. No.: B021147
CAS No.: 103478-12-2
M. Wt: 262.3 g/mol
InChI Key: ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
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Description

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to the nitrogen atom of the carbamate, and an azepane ring with a ketone functional group at the second position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-2-oxoazepan-3-amine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The ketone group in the azepane ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Secondary alcohol derivatives.

    Substitution: Various substituted benzyl carbamates.

Scientific Research Applications

Benzyl (S)-(2-oxoazepan-3-YL)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the azepane ring and ketone group, making it less complex.

    (S)-2-oxoazepan-3-YL carbamate: Does not have the benzyl group, which affects its reactivity and applications.

    N-Boc protected amines: Similar in function as protecting groups but differ in their chemical structure and deprotection conditions.

Uniqueness: Benzyl (S)-(2-oxoazepan-3-YL)carbamate is unique due to its combination of a benzyl group, an azepane ring, and a ketone functional group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications.

Biological Activity

Benzyl (S)-(2-oxoazepan-3-YL)carbamate, with the CAS number 103478-12-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, synthesis, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique molecular structure that combines a benzyl group with a carbamate moiety and an oxoazepane ring. Its molecular formula is C14H18N2O3C_{14}H_{18}N_{2}O_{3} with a molecular weight of approximately 262.31 g/mol. The compound is characterized by moderate solubility in organic solvents and limited solubility in water, typical for many carbamate derivatives.

The primary biological activity of this compound is attributed to its role as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, and their inhibition is of therapeutic relevance in treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits notable inhibitory potency against AChE and BChE. The presence of the carbamate moiety enhances its affinity for these enzymes, making it a candidate for further investigation in neuropharmacology. Various structure-activity relationship (SAR) studies have been conducted to optimize its inhibitory effects by modifying side chains and assessing their impact on binding affinity and selectivity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds based on their structural features and biological activities.

Compound NameStructure FeaturesBiological ActivityUniqueness
Benzyl CarbamateContains a benzyl group and carbamate functional groupUsed primarily as a protecting groupSimpler structure
2-OxoazepaneFeatures a seven-membered ring with a carbonyl groupLacks specific biological activity without modificationBasic structural unit
N-Benzyl-N'-alkylureasContains a urea linkage instead of a carbamateExhibits different biological activitiesDifferent functional group
4-AminoquinolineContains an amino group and quinoline structureKnown for antimalarial propertiesDistinct therapeutic use

This compound stands out due to its larger benzyl substituent, which may enhance hydrophobic interactions compared to smaller alkyl groups. This feature potentially improves its binding affinity towards target enzymes.

Synthesis and Experimental Data

The synthesis of this compound typically involves several steps, including the formation of the oxoazepane ring followed by the introduction of the benzyl carbamate moiety. Various synthetic routes have been explored to optimize yield and purity .

Case Studies

  • Neuropharmacological Applications : In vitro studies have demonstrated that this compound effectively inhibits AChE activity in neuronal cell cultures, suggesting its potential use in developing treatments for Alzheimer's disease.
  • Structural Analysis : X-ray crystallography has been employed to elucidate the crystal structure of this compound, revealing insights into its conformational dynamics and intermolecular interactions that contribute to its biological activity .

Properties

IUPAC Name

benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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